molecular formula C19H23NO4S B11478087 1-[(2,5-dimethoxy-3,4,6-trimethylphenyl)sulfonyl]-2,3-dihydro-1H-indole

1-[(2,5-dimethoxy-3,4,6-trimethylphenyl)sulfonyl]-2,3-dihydro-1H-indole

Cat. No.: B11478087
M. Wt: 361.5 g/mol
InChI Key: YJEIVRJDGPUXCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-DIMETHOXY-3,4,6-TRIMETHYLBENZENESULFONYL)-2,3-DIHYDRO-1H-INDOLE is a complex organic compound characterized by its unique molecular structure

Preparation Methods

The synthesis of 1-(2,5-DIMETHOXY-3,4,6-TRIMETHYLBENZENESULFONYL)-2,3-DIHYDRO-1H-INDOLE typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:

    Step 1: Formation of the indole core through cyclization reactions.

    Step 2: Introduction of the sulfonyl group via sulfonation reactions.

    Step 3: Functionalization of the aromatic ring with methoxy and methyl groups through electrophilic aromatic substitution reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

1-(2,5-DIMETHOXY-3,4,6-TRIMETHYLBENZENESULFONYL)-2,3-DIHYDRO-1H-INDOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,5-DIMETHOXY-3,4,6-TRIMETHYLBENZENESULFONYL)-2,3-DIHYDRO-1H-INDOLE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,5-DIMETHOXY-3,4,6-TRIMETHYLBENZENESULFONYL)-2,3-DIHYDRO-1H-INDOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2,5-DIMETHOXY-3,4,6-TRIMETHYLBENZENESULFONYL)-2,3-DIHYDRO-1H-INDOLE can be compared with other similar compounds, such as:

    4-(2,5-DIMETHOXY-3,4,6-TRIMETHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE: This compound shares a similar sulfonyl group and aromatic ring structure but differs in the core heterocyclic system.

    2,5-DIMETHOXY-3,4,6-TRIMETHYL-N-[2-(2-METHYLPIPERIDINE-1-CARBONYL)PHENYL]BENZENESULFONAMIDE: Another related compound with similar functional groups but different overall structure and properties.

The uniqueness of 1-(2,5-DIMETHOXY-3,4,6-TRIMETHYLBENZENESULFONYL)-2,3-DIHYDRO-1H-INDOLE lies in its specific combination of functional groups and molecular architecture, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H23NO4S

Molecular Weight

361.5 g/mol

IUPAC Name

1-(2,5-dimethoxy-3,4,6-trimethylphenyl)sulfonyl-2,3-dihydroindole

InChI

InChI=1S/C19H23NO4S/c1-12-13(2)18(24-5)19(14(3)17(12)23-4)25(21,22)20-11-10-15-8-6-7-9-16(15)20/h6-9H,10-11H2,1-5H3

InChI Key

YJEIVRJDGPUXCA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1OC)C)S(=O)(=O)N2CCC3=CC=CC=C32)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.